4-(Dichloromethylene)morpholin-4-ium
Overview
Description
4-(Dichloromethylene)morpholin-4-ium is a quaternary ammonium derivative with the molecular formula C5H8Cl2NO+ and a molecular weight of 169.03 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a dichloromethylene group. It is used in various scientific experiments and has applications in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylene)morpholin-4-ium typically involves the reaction of morpholine with dichloromethane under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions include maintaining a temperature range of 0-5°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethylene)morpholin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloromethylene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives with the removal of chlorine atoms.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-(Dichloromethylene)morpholin-4-ium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various morpholine derivatives.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Dichloromethylene)morpholin-4-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The dichloromethylene group plays a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic compound with a similar ring structure but without the dichloromethylene substitution.
N-Methylmorpholine: A derivative of morpholine with a methyl group substitution.
4-(Chloromethylene)morpholin-4-ium: A related compound with a single chlorine atom in the methylene group.
Uniqueness
4-(Dichloromethylene)morpholin-4-ium is unique due to the presence of the dichloromethylene group, which imparts distinct chemical properties and reactivity. This substitution enhances its ability to participate in various chemical reactions and increases its potential for diverse scientific applications.
Properties
IUPAC Name |
4-(dichloromethylidene)morpholin-4-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2NO/c6-5(7)8-1-3-9-4-2-8/h1-4H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUABYASVVAOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]1=C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2NO+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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